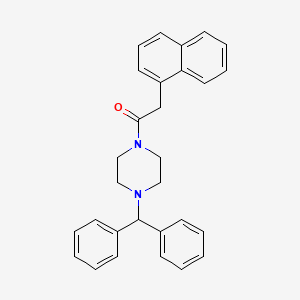

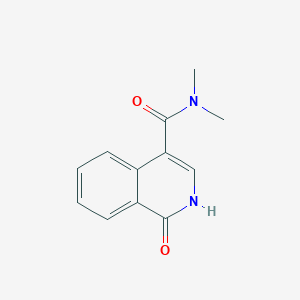

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of piperazine, which is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and the conditions under which the reaction takes place. For example, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a related compound, 4-[4-(Diphenylmethyl)-1-piperazinyl]-2-methyl-6-(4-methyl-3-phenyl-1-piperazinyl)pyrimidine, has a molecular weight of 518.695 Da .Scientific Research Applications

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one has been used in various scientific research applications. It has been used to study the effects of various compounds on the body, as well as the mechanisms of action of those compounds. This compound has also been used to study the effects of various drugs on the body, as well as the mechanisms of action of those drugs. This compound has also been used to study the effects of various hormones on the body, as well as the mechanisms of action of those hormones.

Mechanism of Action

Target of Action

It is known that piperazine compounds, which are structurally similar, generally target gaba receptors .

Mode of Action

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism

Biochemical Pathways

Given the known effects of similar piperazine compounds, it can be inferred that the compound may influence pathways related to neurotransmission, particularly those involving gaba receptors .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Similar piperazine compounds are known to have antiallergic, spasmolytic, and antihistaminic activity .

Advantages and Limitations for Lab Experiments

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one has numerous advantages and limitations for laboratory experiments. One of the main advantages of this compound is its ability to induce a wide range of effects in a relatively short period of time. Additionally, it is relatively inexpensive and easy to synthesize. However, this compound also has some limitations. It is highly toxic, and can be dangerous if handled improperly. Additionally, it can cause serious side effects if taken in large doses.

Future Directions

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one has potential for a wide range of future applications. One potential application is its use in the study of diseases such as cancer and diabetes. Additionally, it could be used to study the effects of various drugs on the body, as well as the mechanisms of action of those drugs. It could also be used to study the effects of various hormones on the body, as well as the mechanisms of action of those hormones. Additionally, it could be used to study the effects of aging, as well as the mechanisms of action of aging. Finally, it could be used to study the effects of various environmental factors on the body, as well as the mechanisms of action of those environmental factors.

Synthesis Methods

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one is produced by the condensation of 2-naphthylacetic acid with 4-diphenylmethylpiperazine. This reaction is catalyzed by aqueous acid, which is necessary to form the amide bond. The reaction is typically carried out in a solvent such as ethanol, and is usually heated to temperatures between 60-80°C. The reaction is usually complete within one hour, and the resulting product is a white solid.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives, such as this compound, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

properties

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O/c32-28(22-26-16-9-15-23-10-7-8-17-27(23)26)30-18-20-31(21-19-30)29(24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,29H,18-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEBHYVLULXPEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2793488.png)

![4-[(Z)-2-Cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid](/img/structure/B2793489.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)

![[4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2793495.png)

![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)

![N-[2-(Furan-3-YL)ethyl]-2,2-diphenylacetamide](/img/structure/B2793500.png)

![2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine](/img/structure/B2793501.png)

![1,3-Bis(3-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2793505.png)

![2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline](/img/structure/B2793510.png)

![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)